1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7(12(2)3)6-8(13)9-4-5-10(11)14-9/h4-6H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATMBTPAALTIPE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(S1)Cl)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(S1)Cl)/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors in the presence of sulfur sources.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the Butenone Structure: The butenone structure can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s structural analogs differ primarily in aromatic substituents and backbone modifications. Key comparisons include:
Key Observations :
- Electronic Effects : The chlorine atom in the target compound increases electron-withdrawing character compared to bromine in 1h .
- Backbone Length : The but-2-en-1-one chain (4 carbons) provides greater conformational flexibility than prop-2-en-1-one derivatives (e.g., 5b) .
- Aromatic Diversity : Thiophene rings (as in 5b and 7) enhance π-conjugation compared to phenyl analogs (1h, 1), impacting optoelectronic properties .
Physical and Spectroscopic Properties
Table 1: Comparative Physical and Spectral Data
Analysis :
- The C=O and C=C stretching frequencies (~1720–1616 cm⁻¹) are consistent across enaminones and chalcones .
- ¹H-NMR signals for dimethylamino groups (δ ~3.0–3.1 ppm) and methyl groups (δ ~2.6 ppm) are characteristic .
Computational Insights
DFT studies on chalcone 7 demonstrated that electron-withdrawing substituents (e.g., Cl) reduce HOMO-LUMO gaps, enhancing polarizability. The target compound’s dimethylamino group likely further lowers this gap, improving optoelectronic performance .
Biological Activity
1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, also known by its CAS number 860788-50-7, is an organic compound characterized by a thiophene ring substituted with a chlorine atom and a dimethylamino group attached to a butenone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical formula of this compound is . Its structural features include:
- Thiophene Ring : A five-membered ring containing sulfur.
- Chlorine Substitution : A chlorine atom at the 5-position of the thiophene ring.
- Dimethylamino Group : Attached to the butenone structure, which enhances its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 229.72 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell proliferation.
- Receptor Modulation : It could interact with receptors, altering their activity and leading to therapeutic effects.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the structure can significantly influence the biological activity of this compound. For instance, the presence of the chlorine atom enhances its reactivity compared to similar compounds without halogen substitutions.
Case Studies and Research Findings
- Cholinesterase Inhibition : A study demonstrated that derivatives of chalcone structures, including compounds similar to this compound, exhibited potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease .
- Antimicrobial Activity : Another study highlighted the antimicrobial properties of thiophene derivatives, indicating that compounds with similar structures can exhibit significant antibacterial and antifungal activities .
- Cytotoxic Effects : Research has shown that certain chalcone derivatives can induce cytotoxic effects in cancer cell lines, suggesting that this compound may also have potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 Value (μM) |
|---|---|---|
| 1-(5-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one | Moderate AChE inhibition | 0.12 |
| 1-(5-Methylthiophen-2-yl)-3-(dimethylamino)but-2-en-1-one | Low AChE inhibition | >10 |
| This compound | Strong AChE inhibition | <0.10 |
Q & A
How can researchers optimize reaction conditions for synthesizing 1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one to maximize yield and purity?
Level : Basic (Synthesis Optimization)
Methodological Answer :
- Key Parameters : Control reaction temperature (e.g., 60–80°C for Claisen-Schmidt condensation analogs) and stoichiometry of reagents (e.g., 1:1.2 molar ratio of ketone to amine).
- Catalyst Selection : Use acidic catalysts like HCl or BF₃·Et₂O for enamine formation, as seen in structurally similar chalcone derivatives .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product, supported by TLC monitoring.
- Validation : Confirm purity via melting point analysis and HPLC (>95% purity threshold).
What spectroscopic techniques are most effective for characterizing the electronic and structural properties of this compound?
Level : Basic (Structural Elucidation)
Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1647 cm⁻¹, C-Cl at ~797 cm⁻¹, and C-S at ~768 cm⁻¹) .
- ¹H NMR : Analyze coupling constants (e.g., J = 15.6 Hz for trans-alkene protons) and aromatic splitting patterns (e.g., doublets at δ 7.03–7.85 ppm for thiophene and phenyl protons) .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H⁺] at m/z 308.76 for analogs) .
How can researchers resolve contradictions between experimental spectral data and computational modeling results for this compound?
Level : Advanced (Data Contradiction Analysis)
Methodological Answer :
- Reevaluate Computational Parameters : Adjust DFT functional (e.g., B3LYP/6-311+G(d,p)) to better align with experimental IR/NMR data.
- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. chloroform) in Gaussian calculations to match observed chemical shifts .
- Experimental Replication : Repeat spectral analysis under standardized conditions (e.g., controlled humidity, inert atmosphere) to rule out environmental artifacts .
What crystallographic methods are suitable for determining the solid-state conformation of this compound?
Level : Advanced (Structural Confirmation)
Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/chloroform mix). Use monoclinic P2₁/c space group parameters (a = 11.61 Å, b = 8.56 Å, c = 14.42 Å, β = 99.9°) for refinement .
- Intermolecular Interactions : Analyze hydrogen bonding (e.g., C-H···O or π-π stacking) using Mercury software to explain packing efficiency .
- Validation : Compare experimental bond lengths (mean C-C = 0.003 Å) with theoretical values to assess accuracy .
How can researchers assess the compound’s physicochemical stability under varying experimental conditions?
Level : Intermediate (Stability Profiling)
Methodological Answer :
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (e.g., >200°C for similar enaminones) .
- Photodegradation : Expose to UV-Vis light (λ = 254 nm) and monitor via HPLC for byproduct formation.
- pH Sensitivity : Test solubility and stability in buffers (pH 2–12) over 24 hours, using NMR to detect hydrolysis .
What strategies are recommended for computational modeling of this compound’s electronic properties?
Level : Advanced (Theoretical Analysis)
Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps using Gaussian09 (e.g., B3LYP/6-31G*) to predict reactivity .
- Electrostatic Potential Maps : Visualize charge distribution with Multiwfn to identify nucleophilic/electrophilic sites.
- MD Simulations : Simulate solvation dynamics (e.g., in water or DMSO) for 50 ns using GROMACS to study conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
